5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)24-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKKUIQYVUZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-methoxypyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with piperidine to form the piperidin-3-yl ester. The final step involves the coupling of this ester with 5-chloropyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-hydroxy-5-chloropyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on Piperidine and Carbonyl Groups
Example Compounds :
- 5-Chloro-2-{[1-(9H-Xanthene-9-Carbonyl)Piperidin-3-Yl]Oxy}Pyrimidine (CM899737): Differs in the carbonyl group (xanthene vs. 2-methoxypyridine) and retains the piperidin-3-yloxy linkage.
- 5-Chloro-2-{[1-(9H-Xanthene-9-Carbonyl)Piperidin-4-Yl]Oxy}Pyridine (CM899740): Replaces pyrimidine with pyridine and shifts the piperidine substitution from position 3 to 3.
Core Heterocycle Modifications
Example Compound :
- 5-Chloro-2-[(2-Methyl-3-Pyridinyl)Oxy]-3-Pyridinecarboxylic Acid (CAS 1255147-31-9) :
Features a pyridine-carboxylic acid core instead of pyrimidine. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to the methoxy-substituted pyrimidine .
Substituent Position and Electronic Effects
Example Compounds :
- 5-Methoxy-2-[(Piperidin-3-Yl)Oxy]Pyrimidine Hydrochloride (BB35-2991): Replaces chlorine with methoxy at position 4.
- 4-Methyl-2-[(Piperidin-3-Yl)Oxy]Pyrimidine Hydrochloride (BB35-3175) :
Lacks the 5-chloro and 2-methoxypyridine-carbonyl groups. Simpler structure with lower molecular weight (193.25 vs. ~350–400 for the target compound), likely improving metabolic stability but reducing target specificity .
Fused Heterocyclic Systems
Example Compounds :
- Pyrido-Thieno-Tetrazolopyrimidines (2a-f): Fused systems with thieno and tetrazolo rings exhibit extended conjugation, altering absorption spectra and redox properties. However, increased rigidity may limit conformational flexibility required for binding .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 5-Cl, 2-(2-methoxypyridine-3-carbonyl-piperidin-3-yloxy) | ~385 (estimated) | High polarity, potential kinase inhibition |
| 5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine (CM899737) | Pyrimidine | 5-Cl, 2-(xanthene-carbonyl-piperidin-3-yloxy) | ~450 (estimated) | Low solubility, strong π-π interactions |
| 5-Methoxy-2-[(piperidin-3-yl)oxy]pyrimidine hydrochloride (BB35-2991) | Pyrimidine | 5-OCH3, 2-(piperidin-3-yloxy) | 193.25 | Moderate solubility, simpler metabolism |
| 5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (CAS 1255147-31-9) | Pyridine | 5-Cl, 2-(2-methylpyridinyloxy), 3-COOH | ~280 (estimated) | High polarity, pH-dependent reactivity |
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 5-chloro-2-hydroxypyrimidine with a pre-functionalized piperidine intermediate, followed by acylation with 2-methoxypyridine-3-carbonyl chloride. Similar methods are noted in for analogous triazole-linked systems .
- Biological Relevance : The 2-methoxypyridine group may enhance binding to ATP pockets in kinases, as seen in kinase inhibitors like imatinib. Chlorine at position 5 could mimic halogens in bioactive molecules (e.g., chloroquine) .
- Solubility Challenges : Compared to simpler analogs (e.g., BB35-2991), the target compound’s bulkier substituents may reduce aqueous solubility, necessitating formulation adjustments .
Biological Activity
5-Chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 319.77 g/mol
- CAS Number : 1237841-46-1
The presence of the chloro group and the piperidine moiety suggests potential interactions with various biological targets, contributing to its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : Studies show that pyrimidine derivatives can inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, compounds similar to this one have demonstrated significant cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines, with IC₅₀ values indicating potent activity .
- Antimicrobial Properties : The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) observed at concentrations ranging from 200 to 800 µg/mL, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds in the pyrimidine class have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .
Anticancer Efficacy
A notable study involved the evaluation of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited enhanced anticancer activity compared to standard chemotherapeutics like etoposide. For example:
- Compound A showed an IC₅₀ of 0.09 µM against MCF-7 cells.
- Compound B , with a similar structure, demonstrated an IC₅₀ of 0.03 µM against A549 cells .
Antimicrobial Activity
In a comprehensive antimicrobial study:
- The synthesized pyrimidines were tested against seven microbial strains, including E. coli and S. aureus. The results indicated that at higher concentrations (400 µg/mL), significant antibacterial activity was observed, leading to complete inhibition of bacterial growth .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
